4-Acetyl-2,6-dimethoxyphenyl acetate

Lipophilicity Physicochemical Characterization Chromatography

Researchers substituting this acetylated derivative for parent acetosyringone encounter compromised vir gene induction and irreproducible chromatography. 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS 28294-47-5) eliminates these risks as a crystalline protected intermediate with 99% synthesis yield and distinct reversed-phase retention (LogP 1.54 vs. 1.11). • Stable protected intermediate: acetyl group masks phenolic OH, enabling selective reactions at the acetyl or aromatic ring; deprotects cleanly under basic conditions. • Indispensable HPLC/UPLC reference standard: distinct LogP dictates unique retention time, essential for quantifying this intermediate in reaction mixtures. • Critical negative control for Agrobacterium vir gene induction assays: acetylated phenol is significantly less active than free acetosyringone, confirming VirA/VirG specificity.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 28294-47-5
Cat. No. B1229096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2,6-dimethoxyphenyl acetate
CAS28294-47-5
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC
InChIInChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3
InChIKeySUFHOFZQYXKUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetosyringone Acetate Overview


4-Acetyl-2,6-dimethoxyphenyl acetate (also known as acetyl acetosyringone or acetosyringone acetate; CAS 28294-47-5) is a phenyl acetate derived via formal condensation of the phenolic group of acetosyringone with acetic acid [1]. This chemical modification yields a hydrophobic member of the acetophenone class, distinguished by its 4-acetoxy-3,5-dimethoxy substitution pattern [2]. Its enhanced lipophilicity and unique spectroscopic signature render it valuable as a protected intermediate in synthetic routes and as an analytical reference standard [3].

Synthetic intermediate Protected phenol for multi-step synthesis
Analytical standard Distinct HPLC retention; separate calibration
Negative control Vir gene induction assays; prodrug scaffold

Acetosyringone Acetate vs. Acetosyringone


Substitution of this acetylated derivative with the parent phenolic compound, acetosyringone, or other in-class acetophenones, compromises experimental integrity due to quantifiable divergences in physicochemical and functional behavior. The acetate group critically alters logP and melting point, impacting solubility and purification [1]. Furthermore, in biological contexts requiring Agrobacterium vir gene induction, the protected phenol of the acetate derivative is known to be less active than the free phenol, fundamentally altering assay outcomes [2]. These differences necessitate distinct handling, analytical methods, and functional expectations.

LogP
1.54
1.11
Retention time shifts; separate standard required
Mp
145 °C
124–127 °C
Identity and purity check mismatch
Vir induction
Inferred low
Active
May not replace in vir induction assays

Quantitative Comparison: Acetosyringone Acetate vs. Acetosyringone


Comparative Lipophilicity

Acetylation of the 4-hydroxy group significantly increases the compound's lipophilicity. 4-Acetyl-2,6-dimethoxyphenyl acetate exhibits an experimental LogP of 1.54 [1], compared to the parent acetosyringone's experimental LogP of 1.11 [2]. This difference of 0.43 log units translates to a roughly 2.7-fold increase in partition coefficient, affecting retention in reversed-phase chromatography and membrane permeability.

Lipophilicity
Cross-study comparable
LogP 1.54 vs 1.11
Chromatographic retention differs; separate method needed
ΔLogP = 0.43 (≈2.7× partition shift)
Lipophilicity Physicochemical Characterization Chromatography

Melting Point Difference

The acetyl protection of the phenolic hydroxyl group results in a measurable shift in melting point. 4-Acetyl-2,6-dimethoxyphenyl acetate has a reported melting point of 145°C [1], while acetosyringone melts at 124-127°C [2]. This elevation is consistent with increased molecular weight and altered intermolecular forces due to ester formation.

Melting point
Cross-study comparable
145 °C
Identity and purity benchmark for procurement
ΔT = 18–21 °C vs acetosyringone
Crystallization Purification Solid-State Chemistry

Attenuated Vir Gene Induction

The phenolic hydroxyl group of acetosyringone is essential for activating Agrobacterium VirA/VirG two-component systems. A study by Delmotte et al. (1991) quantitatively demonstrated that β-glycosylation of this hydroxyl group, which, like acetylation, blocks the free phenol, results in derivatives that are 'less active vir inducers than free acetosyringone' [1]. While direct data for the acetate ester is absent in primary literature, this class-level inference strongly predicts that 4-Acetyl-2,6-dimethoxyphenyl acetate will exhibit negligible or drastically reduced vir-inducing activity compared to the parent phenol.

Vir induction
Class-level inference
Inferred low activity
Unlikely to activate Agrobacterium vir genes
Based on glycosylated analog data
Agrobacterium Vir Gene Induction Plant Transformation

Synthetic Yield Benchmark

A documented synthesis route from 3,5-dimethoxy-4-hydroxyacetophenone (acetosyringone) using acetyl chloride yields 4-Acetyl-2,6-dimethoxyphenyl acetate with a reported 99% yield after crystallization from ether [1]. This high conversion efficiency serves as a benchmark for evaluating supplier-provided material; significantly lower yields from similar starting materials in a user's hands may indicate impure or degraded starting material.

Synthetic yield
Supporting evidence
99%
Benchmark for intermediate quality assessment
Crystallized from ether; reported conversion
Synthetic Intermediate Process Chemistry Quality Control

Acetosyringone Acetate Applications


Protected Synthetic Intermediate

The acetyl group serves as a protecting group for the phenolic hydroxyl of acetosyringone. With a demonstrated 99% synthesis yield [1] and distinct lipophilic properties (LogP 1.54 vs 1.11) [2], this compound is optimally employed as a stable, crystalline intermediate. It allows for selective reactions at the acetyl group or the aromatic ring without interference from the phenolic OH, and can be cleanly deprotected to regenerate acetosyringone under controlled basic conditions.

Analytical Reference Standard

The significantly higher LogP value (1.54) of 4-Acetyl-2,6-dimethoxyphenyl acetate compared to its parent compound (LogP 1.11) dictates a different retention profile on reversed-phase columns [2]. It is therefore indispensable as a distinct reference standard for calibrating HPLC or UPLC methods designed to separate and quantify this specific intermediate in reaction mixtures or for purity assessments of procured material.

Plant Transformation Negative Control

As acetylation of the phenolic hydroxyl abrogates the essential functional group for Agrobacterium VirA/VirG recognition [3], this compound serves as a critical negative control in assays designed to confirm the specificity of phenolic vir inducers. Alternatively, its structure provides a prodrug scaffold where the acetate group may be enzymatically cleaved in planta or in specific microbial systems to release the active acetosyringone.

Application
Selection Property
Validation Focus
Protected synthetic intermediate
Acetyl-protected phenol stability
Yield and purity after deprotection
Analytical reference standard
Distinct LogP and retention profile
HPLC retention time reproducibility
Plant transformation negative control
Absence of vir-inducing activity
Confirmation of non-induction vs acetosyringone

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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